molecular formula C12H33ClO3Si4 B108594 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane CAS No. 18077-31-1

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Cat. No. B108594
CAS RN: 18077-31-1
M. Wt: 373.18 g/mol
InChI Key: MMWCHSBIWFYBBL-UHFFFAOYSA-N
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Description

The compound "3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane" is a siloxane-based molecule with potential applications in polymer synthesis and modification. It contains a 3-chloropropyl functional group, which is a reactive site for further chemical transformations, and trimethylsilyl groups that may influence the physical properties of the molecule and its derivatives.

Synthesis Analysis

The synthesis of related polysiloxanes has been explored through reactions involving chloromethylated polysiloxanes. For instance, the reaction of acetic, benzoic, and methacrylic acids with chloromethylated trisiloxanes in the presence of triethylamine leads to the formation of acyloxymethylated polysiloxanes . Additionally, dendrigraft polysiloxanes with 3-chloropropyl functional groups have been synthesized using a graft on graft method, where living polysiloxanes are terminated on silyl chloride groups to graft the 3-chloropropyl functionalized polysiloxane onto a branched polysiloxane core .

Molecular Structure Analysis

The molecular structure of siloxane compounds like the one is characterized by the presence of siloxane (Si-O-Si) linkages, which are central to the polymer's properties. The trimethylsilyl groups attached to the silicon atoms can influence the steric and electronic environment of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The 3-chloropropyl groups present in these molecules serve as reactive sites for further functionalization. For example, they can be used for the quaternization of amines to produce quaternary ammonium salt groups, which can impart ionic character to the resulting polymers . The reactivity of the chloropropyl groups towards nucleophiles like amines or alcohols can lead to a variety of chemical transformations, expanding the utility of the base siloxane structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane-based compounds are influenced by the nature of their substituents. The presence of bulky tris(trimethylsilyl)methyl groups can increase the rigidity of the polymers, as evidenced by differential scanning calorimetry analysis . The reactivity of the epoxy and chloromethyl groups in these polymers towards trisyl lithium suggests that the 3-chloropropyl groups could also exhibit interesting reactivity patterns, potentially leading to novel architectures with applications such as membranes for fluid separation . Furthermore, the derivatization of 3-chloropropanediol, a related compound, for gas chromatography analysis indicates that the chloropropyl moiety can participate in reactions with ketones to form dioxolanes, which could be relevant for understanding the behavior of the compound in various contexts .

Scientific Research Applications

Synthesis and Polymer Modification

  • Synthesis of Polysiloxanes : Jazouli, Reyx, and Thomas (1989) studied the reaction of various acids with 3-chloromethylheptamethyltrisiloxane, leading to the transformation of oxy(chloromethyl)methylsilanediyle units into oxy(acyloxymethyl)methylsilanediyle units. This research demonstrates the compound's role in the synthesis of polysiloxanes, contributing to advancements in polymer chemistry (Jazouli, Reyx, & Thomas, 1989).

  • Functionalization of Dendrigraft Polysiloxanes : Chojnowski et al. (2007) synthesized dendrigraft polysiloxanes using a graft on graft method, incorporating 3-chloropropyl functional groups. This highlights the compound's utility in creating complex polymer structures with potential applications in various fields, including materials science (Chojnowski et al., 2007).

Analytical Applications

  • Determination of 3-chloropropanediol : Kissa (1992) utilized a derivative of the compound for determining 3-chloropropanediol in various samples by gas chromatography. This application underscores its importance in analytical chemistry for the identification and quantification of specific compounds (Kissa, 1992).

Chemical Reactions and Catalysis

  • Oxidation of Alcohols : Moiseenkov et al. (1988) found that trimethylsilyl chromates, prepared in situ from chromic anhydride and hexamethyl-disiloxane, are effective reagents for oxidizing alcohols to aldehydes and ketones. This research suggests the compound's potential in catalyzing important chemical transformations (Moiseenkov et al., 1988).

Safety And Hazards

This compound is classified as causing serious eye irritation (H319) according to Regulation (EC) No. 1272/2008 [CLP] . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-chloropropyl-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCHSBIWFYBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33ClO3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939380
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Molecular Weight

373.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

CAS RN

18077-31-1
Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane
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Record name 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
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Synthesis routes and methods

Procedure details

Gamma-chloropropyltrichlorosilane (21.2 g., 0.1 mole) is dissolved in 200 ml. of dry ether and an ether slurry of (33.6g, 0.3 mole) sodium trimethylsilanoate, (CH3)3SiONa, is added in small portions. The mixture is allowed to stand for 12 hours and is then refluxed for an additional 3 hours. Filtration of the sodium chloride and removal of the ether from the filtrate leaves gamma-chloropropyltris-trimethylsiloxysilane.
Quantity
21.2 g
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reactant
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sodium trimethylsilanoate
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33.6 g
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reactant
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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